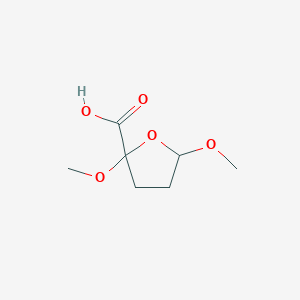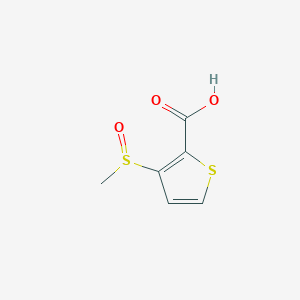
2,2-Dichloro-1-(4-phenylphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloro-1-(4-phenylphenyl)ethanone: is an organic compound with the molecular formula C14H10Cl2O It is a derivative of acetophenone, where two chlorine atoms are attached to the alpha carbon, and a phenyl group is attached to the para position of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-1-(4-phenylphenyl)ethanone typically involves the chlorination of 1-(4-phenylphenyl)ethanone. One common method is to react 1-(4-phenylphenyl)ethanone with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the alpha position.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Dichloro-1-(4-phenylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,2-Dichloro-1-(4-phenylphenyl)ethanone is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, this compound is used to study the effects of chlorinated acetophenones on cellular processes. It is also employed in the development of new biochemical assays and diagnostic tools.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its unique structure allows for the exploration of novel therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It is also utilized in the formulation of specialty coatings and adhesives.
Wirkmechanismus
The mechanism of action of 2,2-Dichloro-1-(4-phenylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, affecting various biological processes.
Molecular Targets and Pathways:
Proteins: The compound can modify amino acid residues in proteins, altering their structure and function.
Nucleic Acids: It can interact with DNA and RNA, potentially affecting gene expression and replication.
Cellular Pathways: The compound may influence signaling pathways, enzyme activities, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
- 2,2-Dichloro-1-(4-methylphenyl)ethanone
- 2,2-Dichloro-1-(4-chlorophenyl)ethanone
- 2,2-Dichloro-1-(4-phenoxyphenyl)ethanone
Comparison: 2,2-Dichloro-1-(4-phenylphenyl)ethanone is unique due to the presence of the phenyl group at the para position, which imparts distinct chemical and physical properties. Compared to its analogs, this compound may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
59612-56-5 |
|---|---|
Molekularformel |
C14H10Cl2O |
Molekulargewicht |
265.1 g/mol |
IUPAC-Name |
2,2-dichloro-1-(4-phenylphenyl)ethanone |
InChI |
InChI=1S/C14H10Cl2O/c15-14(16)13(17)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,14H |
InChI-Schlüssel |
MHBIZBQYTKKTMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-(Aminomethyl)bicyclo[4.3.1]decan-10-ol](/img/structure/B14598943.png)
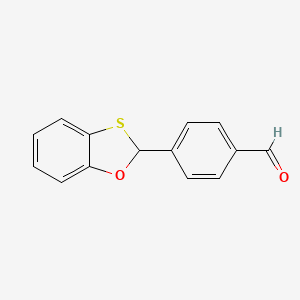
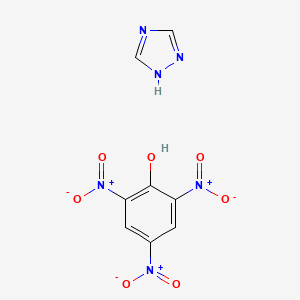
![4-Chloro-2-[(phenylsulfanyl)methyl]phenol](/img/structure/B14598961.png)
![(E)-N-Benzyl-1-[2-(piperidin-1-yl)phenyl]methanimine](/img/structure/B14598970.png)


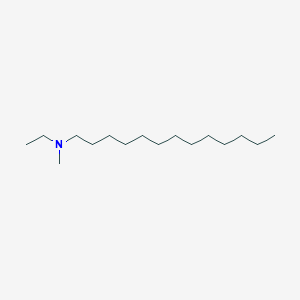


![(5-Phenylthieno[2,3-b]thiophen-2-yl)methanol](/img/structure/B14598990.png)
